molecular formula C12H16N4O3 B2667587 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide CAS No. 2034207-55-9

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide

Cat. No.: B2667587
CAS No.: 2034207-55-9
M. Wt: 264.285
InChI Key: YSHQSKLURBJLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide is a useful research compound. Its molecular formula is C12H16N4O3 and its molecular weight is 264.285. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antinociceptive Activity

Research on similar compounds, such as various 3(2H)-pyridazinone derivatives, has shown significant antinociceptive activities. These compounds were found to be more potent than aspirin in antinociceptive tests, indicating potential application in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).

Analgesic and Anti-Inflammatory Properties

Pyridazinone derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities. Many of these compounds exhibited significant potency against pain and inflammation, suggesting potential applications in the treatment of related conditions (Doğruer & Şahin, 2003).

Histamine H3 Receptor Inverse Agonist

A study on a related pyridazin-3-one derivative identified it as a potent, selective histamine H3 receptor inverse agonist, suggesting its use in treating attentional and cognitive disorders. This implies potential applications in neurology and psychiatry (Hudkins et al., 2011).

Cardiotonic Effects

Dihydropyridazinone derivatives have been found to have potent positive inotropic effects in dogs. This suggests their potential use in treating heart conditions such as heart failure (Robertson et al., 1986).

Synthesis of Fused Azines

Pyridazin-3-one derivatives have been used in the synthesis of various fused azines, indicating their importance in the development of new chemical entities for potential pharmaceutical applications (Ibrahim & Behbehani, 2014).

Antiepileptic Activity

Research on pyrrolidone butanamides, similar in structure to the compound , has shown significant antiepileptic activity. This suggests potential applications in the treatment of epilepsy (Kenda et al., 2004).

Properties

IUPAC Name

2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-7(12(13)19)14-10(17)6-16-11(18)5-4-9(15-16)8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H2,13,19)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHQSKLURBJLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)CN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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